Glutathione Ethyl Ester

Catalog No.
S1491310
CAS No.
118421-50-4
M.F
C12H21N3O6S
M. Wt
335.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutathione Ethyl Ester

CAS Number

118421-50-4

Product Name

Glutathione Ethyl Ester

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C12H21N3O6S

Molecular Weight

335.38 g/mol

InChI

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1

InChI Key

JKRODHBGNBKZLE-YUMQZZPRSA-N

SMILES

Array

Synonyms

gamma-glutamyl-L-cysteinylglycyl ethyl ester, glutathione ethyl ester, glutathione monoethyl ester, S-ethyl glutathione

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N

The exact mass of the compound N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glutathione Ethyl Ester (GEE) is a lipophilic, cell-permeable derivative of the endogenous tripeptide antioxidant glutathione (GSH). By esterifying the glycine carboxyl group with an ethyl moiety, the compound bypasses the strict hydrophilicity that prevents native GSH from crossing the plasma membrane[1]. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, releasing active, reduced GSH directly into the cytosol [2]. In procurement and experimental design, GEE is specifically selected over native GSH or precursor amino acids to achieve rapid, ATP-independent intracellular GSH loading in cell culture media, organ preservation solutions, and preclinical oxidative stress models [3].

Substituting Glutathione Ethyl Ester with cheaper, native reduced Glutathione (GSH) routinely fails in cellular assays because native GSH is highly hydrophilic and rapidly degraded by extracellular gamma-glutamyl transpeptidase (GGT), preventing meaningful intracellular accumulation [1]. Alternatively, substituting with the common precursor N-acetylcysteine (NAC) introduces a metabolic bottleneck. NAC requires ATP-dependent enzymatic synthesis via glutamate-cysteine ligase to form GSH; under severe oxidative stress or metabolic impairment, this pathway is compromised [2]. Furthermore, high concentrations of NAC can competitively inhibit this exact ligase, creating a ceiling effect on GSH production [2]. GEE circumvents both issues by passively diffusing across the lipid bilayer and delivering the intact tripeptide directly, making it strictly non-interchangeable with native GSH or NAC in high-demand intracellular applications [3].

Intracellular Delivery Efficiency vs. Native Glutathione

In comparative in vitro loading assays using mesencephalic cultures, preloading cells with GEE (2.5 to 10 mM) for 24 hours produced a dose-dependent elevation of basal intracellular GSH levels by 66% to 191% [1]. In stark contrast, equivalent preloading with 1 to 10 mM of native reduced GSH failed to produce any significant elevation in intracellular glutathione levels [1].

Evidence DimensionIntracellular GSH elevation relative to basal levels
Target Compound DataGEE (2.5–10 mM): 66% to 191% increase
Comparator Or BaselineNative reduced GSH (1–10 mM): 0% significant increase
Quantified DifferenceGEE yields up to a 191% increase where native GSH completely fails to elevate levels.
Conditions24-hour preloading in rat mesencephalic cultures

Eliminates the wasted procurement of standard GSH for intracellular antioxidant loading, dictating GEE as the necessary reagent for cell culture.

Bypassing Enzymatic Bottlenecks vs. N-Acetylcysteine (NAC)

While N-acetylcysteine (NAC) is frequently procured as a GSH precursor, its efficacy is limited by the host cell's enzymatic machinery. Research in human primary endothelial cells demonstrates that NAC must be converted by glutamate-cysteine ligase, a rate-limiting step [1]. Critically, NAC released intracellularly acts as a competitive inhibitor of glutamate-cysteine ligase with a Ki value of 3.2 mM, creating a hard ceiling on GSH production at higher doses [1]. GEE bypasses this enzymatic bottleneck entirely by utilizing ubiquitous cellular esterases to cleave the ethyl ester, directly yielding the intact GSH tripeptide without requiring ATP or ligase activity [1].

Evidence DimensionMechanism of intracellular GSH generation
Target Compound DataGEE: Direct esterase hydrolysis (ATP-independent, no ligase required)
Comparator Or BaselineNAC: Requires glutamate-cysteine ligase (Competitive inhibition at Ki = 3.2 mM)
Quantified DifferenceGEE avoids the 3.2 mM Ki competitive inhibition threshold that limits NAC efficacy.
ConditionsHuman primary endothelial cells (HUVEC) in vitro models

Makes GEE the mandatory choice for models with impaired ATP-dependent synthesis or when rapid, high-concentration GSH loading is required.

Primary Cell Viability in Ischemic Isolation Workflows

During the isolation of primary pancreatic islets—a process highly susceptible to ischemic oxidative damage—standard media often fails to prevent beta-cell necrosis. Supplementation of the isolation media with GEE significantly improved cell membrane integrity and survival[1]. Quantitative analysis via Syto Green and Ethidium Bromide staining revealed that GEE-treated groups maintained 83.6% viable islets, compared to only 70.6% viability in unsupplemented control media [1].

Evidence DimensionPost-isolation primary islet cell viability
Target Compound DataGEE-supplemented media: 83.6% (±4.8%) viable islets
Comparator Or BaselineStandard control media: 70.6% (±3.4%) viable islets
Quantified Difference13.0% absolute increase in viable primary islet yield.
ConditionsMurine marginal pancreatic islet isolation model, 24-hour culture

Demonstrates GEE's specific utility as a premium media additive to maximize yield in high-value primary cell and organoid preservation workflows.

Intracellular Antioxidant Loading in Cell Culture

Because native GSH cannot cross the plasma membrane, GEE is the standard procurement choice for loading in vitro cultures (such as mesencephalic neurons or endothelial cells) with high concentrations of active GSH prior to inducing oxidative stress or mitochondrial impairment[1].

Primary Cell Isolation and Organ Preservation Media

GEE is utilized as a critical supplement in isolation buffers for sensitive primary tissues, such as pancreatic islets or hepatocytes. Its ability to rapidly enter cells and combat ischemic oxidative damage directly improves post-isolation viability and downstream transplant or assay success [2].

Bypassing Impaired GSH Synthesis Pathways

In disease models where ATP is depleted or glutamate-cysteine ligase activity is compromised, standard precursors like NAC fail to elevate GSH due to enzymatic bottlenecks. GEE is required in these scenarios to deliver the intact tripeptide via simple esterase hydrolysis, ensuring reliable antioxidant protection[3].

XLogP3

-3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

335.11510657 Da

Monoisotopic Mass

335.11510657 Da

Heavy Atom Count

22

Sequence

XCG

MeSH Pharmacological Classification

Radiation-Protective Agents

Dates

Last modified: 08-15-2023

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